molecular formula C12H5Cl3O2 B13787138 1,3,8-Trichlorodibenzo-p-dioxin CAS No. 82306-61-4

1,3,8-Trichlorodibenzo-p-dioxin

Cat. No.: B13787138
CAS No.: 82306-61-4
M. Wt: 287.5 g/mol
InChI Key: FJAKCOBYQSEWMT-UHFFFAOYSA-N
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Description

1,3,8-Trichlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin, which belongs to a class of compounds known as polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and toxicity. They are often produced as by-products during various industrial processes, such as the manufacture of organochlorides, bleaching of paper, and incineration of chlorine-containing materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Trichlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is generally unintentional and occurs as a by-product during the production of other chemicals. For example, it can be formed during the synthesis of herbicides, pesticides, and other chlorinated organic compounds .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,8-Trichlorodibenzo-p-dioxin has several scientific research applications, including:

Mechanism of Action

1,3,8-Trichlorodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of certain genes, leading to various toxicological outcomes. The affinity for the AhR depends on the structure of the specific dioxin congener .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Trichlorodibenzo-p-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its formation as a by-product in various industrial processes also makes it a compound of interest in environmental studies .

Properties

IUPAC Name

1,3,8-trichlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKCOBYQSEWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231680
Record name 1,3,8-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82306-61-4
Record name 1,3,8-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,8-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K91N4LR67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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